molecular formula C9H6ClN3O2 B8480409 4-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

4-chloro-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Cat. No. B8480409
M. Wt: 223.61 g/mol
InChI Key: YHQPBHIIVRDWDL-UHFFFAOYSA-N
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Patent
US09403813B2

Procedure details

Cs2CO3 (12.0 g, 37 mmol) was added portionwise to a rt solution of commercially available 4-chloro-2-iodobenzoic acid (5.22 g, 18.5 mmol) in DMF (25 mL) followed by 1H-1,2,3-triazole (1.61 mL, 27.8 mmol) and Cu(I)I (210 mg, 1.1 mmol). The resulting blue suspension was stirred at 120° C. for 30 min, then the rxn mixture was quenched with 2M aq. HCl and filtered through a celite plug before being extracted with DCM (3×). The combined org. layers were dried (Na2SO4), filtered and evaporated in vacuo to give the crude product that was purified by FC (Biotage SP1: eluting with DCM/MeOH 95:5+0.1% AcOH) to give the title compound A-1-1 as a brown solid. LC-MS A: tR=0.66 min; [M(35Cl)+H]+=224.10.
Name
Cs2CO3
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.61 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(I)I
Quantity
210 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Cs+].[Cs+].[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10](I)[CH:9]=1.[NH:18]1[CH:22]=[CH:21][N:20]=[N:19]1>CN(C=O)C>[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10]([N:19]2[N:20]=[CH:21][CH:22]=[N:18]2)[CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Cs2CO3
Quantity
12 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
5.22 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)I
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.61 mL
Type
reactant
Smiles
N1N=NC=C1
Step Three
Name
Cu(I)I
Quantity
210 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The resulting blue suspension was stirred at 120° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the rxn mixture was quenched with 2M aq. HCl
FILTRATION
Type
FILTRATION
Details
filtered through a celite plug
EXTRACTION
Type
EXTRACTION
Details
before being extracted with DCM (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product that
CUSTOM
Type
CUSTOM
Details
was purified by FC (Biotage SP1: eluting with DCM/MeOH 95:5+0.1% AcOH)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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